molecular formula C9H14N2O3 B1437674 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 1038356-92-1

4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No. B1437674
M. Wt: 198.22 g/mol
InChI Key: NNGFUHPRRCAMOK-UHFFFAOYSA-N
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Description

“4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid” is a chemical compound with the molecular formula C9H14N2O3 . It is also known as 1,2,4-Oxadiazole-5-butanoic acid, 3-(1-methylethyl)- .

Scientific Research Applications

1. Synthesis and Characterization

4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid has been utilized in the synthesis and characterization of novel chemical compounds. For instance, the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides involved the transformation of related compounds, demonstrating the compound's utility in chemical synthesis and medicinal chemistry (Nazir et al., 2018).

2. Antimicrobial and Antifungal Activities

Research has indicated the potential antimicrobial and antifungal activities of compounds related to 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid. Bis-1,3,4-oxadiazole derivatives, for example, have shown significant antibacterial and antifungal properties against various pathogens (Maslat et al., 2002).

3. Antitumor Activity

Compounds derived from 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid have been tested for antitumor activity. For instance, natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties exhibited potent antitumor activity in vitro (Maftei et al., 2013).

4. Anti-inflammatory and Analgesic Properties

Derivatives of 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid have been investigated for their anti-inflammatory and analgesic properties. Studies have found that certain compounds show significant activity in reducing inflammation and pain (Basra et al., 2019).

properties

IUPAC Name

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(2)9-10-7(14-11-9)4-3-5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGFUHPRRCAMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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